4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide
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Overview
Description
4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide is a complex organic compound characterized by the presence of fluorine, sulfonyl, and nitrophenyl groups
Preparation Methods
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-nitroaniline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles such as sodium methoxide, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds to 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide include:
4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
4-((4-methylphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Contains a methyl group instead of fluorine.
4-((4-bromophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Bromine atom replaces the fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide, also known by its CAS number 941950-84-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of a fluorobenzene moiety enhances its lipophilicity, potentially improving its bioavailability. The nitrophenyl group may also play a role in its biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H12FNO4S |
Molecular Weight | 299.30 g/mol |
CAS Number | 941950-84-1 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections, suggesting potential antimicrobial properties for this compound as well.
Biological Activity Studies
Recent studies have explored the compound's effects on various biological systems. Although specific data on this compound is limited, related compounds have provided insights into possible activities.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of sulfonamide derivatives, it was found that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis, a crucial pathway for bacterial growth.
Table 2: Antimicrobial Efficacy of Related Compounds
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Sulfanilamide | E. coli | 15 |
Trimethoprim | S. aureus | 18 |
This compound | TBD | TBD |
Pharmacological Effects
Research into similar compounds suggests that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Properties : Some sulfonamides are known to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : The compound may also possess pain-relieving properties, making it a candidate for further investigation in pain management.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c17-12-3-9-15(10-4-12)25(23,24)11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDIHOFASFIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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